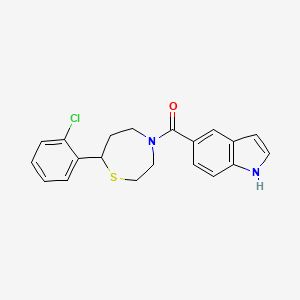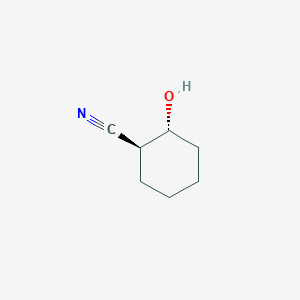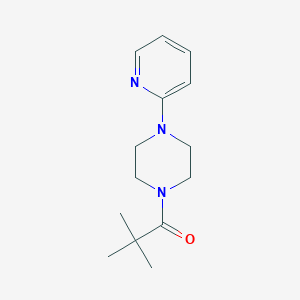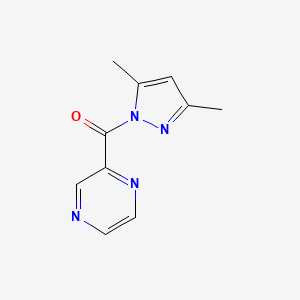
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone, also known as CTIM, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CTIM belongs to the family of thiazepanes, which are known to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. The incorporation of an indole moiety in the structure of CTIM further enhances its pharmacological profile, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Characterization
Scientific research on compounds similar to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone primarily focuses on their synthesis and chemical characterization. For instance, studies have described the synthesis of related compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid through a series of chemical reactions including esterification, hydrazination, and cyclization (Chen et al., 2010). These processes involve creating sulfonamide derivatives, which were tested for anti-tobacco mosaic virus activity, demonstrating potential applications in antiviral research.
Another example involves the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which were analyzed using various spectroscopic techniques and density functional theory calculations (Shahana & Yardily, 2020). These studies highlight the importance of understanding the structural and electronic properties of such compounds, which can inform their potential applications in various fields of chemistry and pharmacology.
Antimicrobial and Anticancer Properties
Research into compounds structurally related to this compound has also explored their biological activities, particularly their antimicrobial and anticancer properties. For example, a study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their potential as anticancer and antimicrobial agents, with some compounds showing significant activity against cancer cell lines and pathogenic bacteria (Katariya et al., 2021). This suggests that derivatives of this compound could have promising applications in developing new therapeutic agents.
Enzymatic and Microbial Transformations
Additionally, studies have investigated the enzymatic and microbial transformations of related compounds for potential industrial and pharmaceutical applications. For example, the biotransformation of a novel antimitotic agent, I-387, by various liver microsomes and its pharmacokinetics in mice were examined to understand its metabolism and potential as a cancer treatment (Ahn et al., 2011). Such studies are crucial for the development of new drugs, as they provide insight into the metabolic pathways and stability of potential pharmaceutical compounds.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-17-4-2-1-3-16(17)19-8-10-23(11-12-25-19)20(24)15-5-6-18-14(13-15)7-9-22-18/h1-7,9,13,19,22H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCXJXDVSVTNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)






![N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2444461.png)
![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)
